N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872701-87-6
Cat. No.: VC4251115
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872701-87-6 |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.44 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H18N4O3S/c1-25-14-5-6-16(17(10-14)26-2)21-18(24)12-27-19-8-7-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | RDGDIEOECXBNJY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)OC |
Introduction
N-(2,4-Dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of acetamide derivatives. Its structure combines a dimethoxyphenyl group, a pyridazinyl-pyridyl moiety, and a sulfanyl-acetamide linkage. Such compounds are often explored in medicinal chemistry for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis Pathways
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves:
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Formation of the Pyridazinyl-Pyridyl Core: This step uses pyridine derivatives as starting materials, undergoing cyclization with hydrazine derivatives to form the pyridazine ring.
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Introduction of the Dimethoxyphenyl Group: This is achieved via nucleophilic substitution or amidation reactions.
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Sulfanyl-Acetamide Coupling: The final step involves coupling the pyridazinyl-pyridyl intermediate with a sulfanyl-acetamide precursor under controlled conditions.
Antimicrobial Activity
Compounds with similar structural frameworks have demonstrated moderate to strong antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of sulfur and nitrogen heterocycles enhances interactions with microbial enzymes .
Table 2: Biological Activity Comparison
| Activity | Target Organism/Cell Line | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Enzyme inhibition | |
| Anticancer | HepG2, MDA-MB-231 | VEGFR2 inhibition |
Analytical Data
To confirm the structure and purity of this compound:
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NMR Spectroscopy:
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Proton signals for aromatic hydrogens (7–8 ppm range).
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Signals for methoxy groups (~3–4 ppm).
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Sulfanyl-acetamide protons (~4 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at ~356 m/z corresponding to the molecular weight.
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Infrared (IR) Spectroscopy:
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Peaks for amide (C=O stretching at ~1650 cm⁻¹) and sulfanyl groups.
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Future Directions
Given its structural features, N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide could be further explored for:
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Drug Development: Optimization for enhanced potency against specific diseases.
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Mechanistic Studies: Investigating its binding interactions with biological targets.
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Derivatization: Modifying functional groups to improve pharmacokinetics or reduce toxicity.
This compound represents a promising scaffold for medicinal chemistry research due to its multifunctional nature and potential therapeutic applications across diverse domains.
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